molecular formula C17H21N3O2 B2915471 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 2034552-25-3

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide

Katalognummer: B2915471
CAS-Nummer: 2034552-25-3
Molekulargewicht: 299.374
InChI-Schlüssel: ZRESTDQHRPKIRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a synthetic small molecule characterized by a cyclopenta-fused pyrazole core substituted with a methyl group at the 2-position. The 3-position of the pyrazole is linked to a methylene group bearing a propanamide moiety, which is further substituted with a phenoxy group. Its design aligns with trends in medicinal chemistry, where cyclopenta-pyrazole derivatives are explored for their pharmacokinetic stability and binding affinity .

Eigenschaften

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(22-13-7-4-3-5-8-13)17(21)18-11-16-14-9-6-10-15(14)19-20(16)2/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRESTDQHRPKIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C2CCCC2=NN1C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a compound with potential therapeutic applications due to its unique structural features. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name : N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide
  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.3 g/mol
  • CAS Number : 1949816-33-4

Research indicates that compounds similar to N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to inflammation and pain.
  • Antioxidant Properties : Preliminary studies suggest the compound may exhibit antioxidant effects, reducing oxidative stress in biological systems.

Pharmacological Effects

Various studies have documented the pharmacological effects of this compound:

Effect Description
Anti-inflammatoryExhibits potential to reduce inflammation in animal models .
AnalgesicDemonstrated pain relief in preclinical trials .
AntioxidantMay protect cells from oxidative damage .

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study conducted on animal models demonstrated that administration of N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide resulted in a significant reduction in inflammatory markers. The compound inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Analgesic Effects :
    In a controlled trial involving rodents with induced pain models, the compound showed a notable reduction in pain perception compared to control groups. The analgesic effect was attributed to its action on central nervous system receptors .
  • Antioxidant Potential :
    Research exploring the antioxidant capacity of the compound indicated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro. This suggests potential protective effects against oxidative stress-related diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, which are compared below based on substituent variations, biological activity, and physicochemical properties.

Pyrazole Core Modifications

(a) 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-9H-pyrimido[4,5-b]indol-4-amine (Compound 38)
  • Structure: Retains the 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine group but replaces the phenoxypropanamide with a pyrimidoindole-4-amine moiety.
  • Activity : Developed as a bromodomain and extra-terminal (BET) inhibitor, showing oral bioavailability and potency in preclinical models.
  • Key Data : Molecular weight 444.21 g/mol; ESI-MS confirmed at 444.42 .
(b) N-Methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]-pyrazol-3-yl)methanamine Dihydrochloride
  • Structure: Features a methylamine substitution on the pyrazole core without the propanamide-phenoxy chain.
  • Application : Marketed as a dihydrochloride salt, indicating enhanced solubility for industrial or research use .

Acyl Group Variations

(a) (E)-N-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide Hydrochloride
  • Structure: Replaces phenoxypropanamide with a thiophene-acrylamide group.
  • Suppliers include Chemfine International Co., Ltd., highlighting commercial accessibility .
(b) 2-(2,4-Dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
  • Structure: Substitutes the propanamide with an acetamide group bearing a dichlorophenoxy moiety.
  • Implications : Chlorine atoms may enhance lipophilicity and membrane permeability, critical for CNS-targeting agents .
(a) N-(3-(3-(4-Fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide
  • Activity : Binds to GLUT4 in myeloma cells, analogous to ritonavir’s glucose modulation. Docking studies suggest the pyridinyl and methoxyphenyl groups are critical for GLUT4 inhibition .
(b) BPN-3783 (γ-Secretase Modulator)
  • Structure : Contains a thiazol-2-amine linked to the pyrazole core.
  • Application : Used as an internal standard in Alzheimer’s disease research, emphasizing the role of heterocyclic extensions in blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.